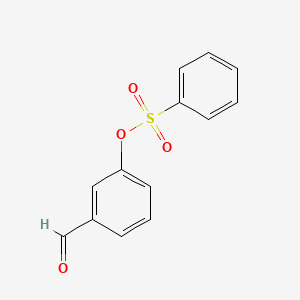

3-Formylphenyl benzenesulfonate

Description

BenchChem offers high-quality 3-Formylphenyl benzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formylphenyl benzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c14-10-11-5-4-6-12(9-11)17-18(15,16)13-7-2-1-3-8-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACJAMSPPRWASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294843 | |

| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13493-49-7 | |

| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13493-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Phenylsulfonyl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Formylphenyl benzenesulfonate stability and degradation profile

An In-depth Technical Guide to the Stability and Degradation Profile of 3-Formylphenyl benzenesulfonate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the chemical stability and degradation profile of 3-Formylphenyl benzenesulfonate. Intended for researchers, scientists, and professionals in drug development, this document outlines the intrinsic chemical liabilities of the molecule, proposes potential degradation pathways, and offers detailed protocols for conducting forced degradation studies. By elucidating the causality behind experimental choices and grounding methodologies in established scientific principles and regulatory expectations, this guide serves as a practical resource for characterizing the stability of this and structurally related molecules. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data, crucial for regulatory submissions and the development of stable pharmaceutical formulations.

Introduction: Understanding the Molecule

3-Formylphenyl benzenesulfonate is an aromatic compound featuring two key functional groups: a sulfonate ester and an aromatic aldehyde. The interplay of these functionalities dictates its chemical behavior, reactivity, and, consequently, its stability. A thorough understanding of its degradation profile is paramount for its potential application in pharmaceuticals, where stability directly impacts safety and efficacy.[1]

Forced degradation studies, or stress testing, are a critical component of the drug development process, providing insights into the intrinsic stability of a drug substance. These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2] The information gleaned from such studies is essential for developing stability-indicating analytical methods, selecting appropriate packaging, and defining storage conditions.[3]

This guide will systematically explore the anticipated degradation pathways of 3-Formylphenyl benzenesulfonate under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis.

Intrinsic Chemical Stability and Predicted Degradation Pathways

The structure of 3-Formylphenyl benzenesulfonate suggests two primary sites susceptible to degradation: the sulfonate ester linkage and the formyl (aldehyde) group.

The Sulfonate Ester Moiety: A Target for Hydrolysis

The sulfonate ester bond is susceptible to nucleophilic attack, particularly by water (hydrolysis), leading to the cleavage of the ester. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the sulfonate oxygen atoms makes the sulfur atom more electrophilic and susceptible to attack by water.

-

Base-Catalyzed Hydrolysis: Under alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the sulfur atom.[4] The mechanism of alkaline hydrolysis of aryl benzenesulfonates can be complex, potentially proceeding through a stepwise mechanism involving a pentavalent intermediate.[5][6]

The primary degradation products from hydrolysis of the ester linkage are predicted to be 3-hydroxybenzaldehyde and benzenesulfonic acid .

The Formyl Group: Susceptibility to Oxidation and Photodegradation

The aldehyde functional group is well-known for its susceptibility to oxidation.

-

Oxidative Degradation: Aromatic aldehydes can be readily oxidized to the corresponding carboxylic acids.[7][8] In the presence of common oxidants, such as hydrogen peroxide, 3-Formylphenyl benzenesulfonate is expected to degrade to 3-(benzenesulfonyloxy)benzoic acid . The autoxidation of benzaldehydes upon exposure to air is also a known phenomenon.[9]

-

Photodegradation: Aromatic aldehydes are known to be sensitive to UV light, which can promote their degradation.[10] The absorption of light can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation.[11][12][13] The specific photolytic degradation products can be diverse and may result from complex radical-mediated processes.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions. For 3-Formylphenyl benzenesulfonate, thermal stress may accelerate hydrolysis and oxidation. Additionally, thermal decomposition of sulfonate esters can occur, although this often requires high temperatures.[14] The presence of other materials can also influence the thermal stability of sulfonate esters.[14]

The following diagram illustrates the predicted primary degradation pathways:

Caption: Predicted primary degradation pathways for 3-Formylphenyl benzenesulfonate.

A Strategic Approach to Forced Degradation Studies

The objective of a forced degradation study is to achieve a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[15] This level of degradation is generally sufficient to produce and identify the major degradation products without being so excessive that it leads to secondary degradation, which can complicate the analysis. The following experimental workflow provides a systematic approach.

Caption: General workflow for forced degradation studies.

Materials and Reagents

-

3-Formylphenyl benzenesulfonate (of known purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Hydrochloric acid (HCl), analytical grade

-

Sodium hydroxide (NaOH), analytical grade

-

Hydrogen peroxide (H₂O₂), 30% solution

-

Formic acid or trifluoroacetic acid (for mobile phase)

-

Ammonium acetate or formate (for mobile phase)

Preparation of Stock Solution

A stock solution of 3-Formylphenyl benzenesulfonate at a concentration of 1 mg/mL is recommended.[2] The choice of solvent should be carefully considered to ensure the compound is fully dissolved and the solvent itself is stable under the stress conditions. A mixture of acetonitrile and water is often a suitable starting point.

Experimental Protocols for Stress Testing

The following are detailed protocols for each stress condition. It is crucial to include a control sample (unstressed) for each condition, stored at ambient temperature and protected from light, to serve as a baseline.

3.3.1. Hydrolytic Degradation

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

-

Dilute with mobile phase to an appropriate concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

-

Keep the solution at room temperature.

-

Withdraw aliquots at shorter time intervals initially (e.g., 30 minutes, 1, 2, 4 hours) due to potentially faster degradation.

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

-

Dilute with mobile phase for analysis.

-

3.3.2. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Monitor the reaction closely, taking aliquots at time points such as 1, 2, 4, 8, and 24 hours.[15]

-

Quench the reaction by adding a suitable agent if necessary, or dilute significantly with mobile phase to slow the reaction before analysis.

3.3.3. Thermal Degradation

-

Place a solid sample of 3-Formylphenyl benzenesulfonate in a temperature-controlled oven at a temperature significantly higher than that used for accelerated stability (e.g., 80°C).

-

Also, subject the stock solution to the same thermal stress.

-

Sample at time points such as 1, 3, and 7 days.

-

For the solid sample, dissolve in the initial solvent mixture to the target concentration before analysis. For the solution sample, dilute as needed.

3.3.4. Photolytic Degradation

-

Expose the stock solution and a solid sample of 3-Formylphenyl benzenesulfonate to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

-

Analyze the samples after the exposure period.

Data Presentation

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison across different stress conditions.

| Stress Condition | Reagent/Condition | Temperature (°C) | Time | % Degradation of 3-Formylphenyl benzenesulfonate | Major Degradation Products (Retention Time) |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 h | Data | Data |

| Base Hydrolysis | 0.1 M NaOH | Room Temp | 4 h | Data | Data |

| Oxidation | 3% H₂O₂ | Room Temp | 24 h | Data | Data |

| Thermal (Solid) | N/A | 80 | 7 days | Data | Data |

| Thermal (Solution) | N/A | 80 | 7 days | Data | Data |

| Photolytic (Solid) | ICH Q1B | Ambient | Exposure | Data | Data |

| Photolytic (Solution) | ICH Q1B | Ambient | Exposure | Data | Data |

Analytical Methodology for Stability Indication

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (MS) for the identification of unknown degradation products.

HPLC Method Development

-

Column: A C18 column is a good starting point for the separation of aromatic compounds.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent compound from its more polar or less polar degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and aid in the identification of degradation products.

Identification of Degradation Products by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound and analyzing the fragmentation patterns, the structures of the impurities can be proposed or confirmed.

Conclusion

This guide provides a comprehensive and scientifically grounded approach to evaluating the stability and degradation profile of 3-Formylphenyl benzenesulfonate. By systematically applying the principles of forced degradation, researchers can gain a deep understanding of the molecule's intrinsic chemical liabilities. The proposed experimental protocols and analytical strategies are designed to generate robust data that is essential for informed decision-making in the drug development process, ultimately ensuring the quality, safety, and efficacy of potential pharmaceutical products. The insights gained from these studies are not only crucial for regulatory compliance but also form the foundation for the rational design of stable formulations.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. Retrieved February 15, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 15, 2026, from [Link]

-

Force Degradation for Pharmaceuticals: A Review. (n.d.). International Journal for Scientific Research & Development. Retrieved February 15, 2026, from [Link]

-

Babtie, A. C., et al. (2010). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 8(12), 2741-2744. Retrieved February 15, 2026, from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2013, November 26). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Epoxy Coenzyme A Thioester Pathways for Degradation of Aromatic Compounds. (2012, July 18). Applied and Environmental Microbiology. Retrieved February 15, 2026, from [Link]

-

Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. (n.d.). ACS Publications. Retrieved February 15, 2026, from [Link]

-

Zellner, G., et al. (1990). Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. Applied and Environmental Microbiology, 56(7), 2228-2233. Retrieved February 15, 2026, from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (n.d.). Semantic Scholar. Retrieved February 15, 2026, from [Link]

-

Teasdale, A., et al. (2010). A Kinetic and Mechanistic Study of the Reaction of Methanesulfonic Acid with Alcohols To Form Sulfonate Esters. Organic Process Research & Development, 14(4), 1000-1010. Retrieved February 15, 2026, from [Link]

-

What is Benzenesulfonic Acid? Cosmetic usage, alternatives, and regulatory insights. (2025, April 25). Slate. Retrieved February 15, 2026, from [Link]

-

The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. (n.d.). ASM Journals. Retrieved February 15, 2026, from [Link]

-

Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023, March 17). MDPI. Retrieved February 15, 2026, from [Link]

-

The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Aldehydes as powerful initiators for photochemical transformations. (2020, April 9). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. Retrieved February 15, 2026, from [Link]

-

Aldehydes as powerful initiators for photochemical transformations. (2020, April 23). Beilstein Journals. Retrieved February 15, 2026, from [Link]

-

Thermal Stability of Sulfonated Poly(Ether Ether Ketone) Films: On the Role of Protodesulfonation. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. onyxipca.com [onyxipca.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 11. researchgate.net [researchgate.net]

- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 13. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. resolvemass.ca [resolvemass.ca]

Technical Guide: The Benzenesulfonate Moiety as a Nucleofuge

Executive Summary

The benzenesulfonate moiety (

This guide provides a rigorous technical analysis of the benzenesulfonate potential, focusing on electronic tunability via the Hammett correlation, practical synthesis protocols, and the critical regulatory landscape regarding genotoxicity (ICH M7) in pharmaceutical development.

Part 1: Mechanistic Foundations & Nucleofugality

The Structural Basis of Lability

The efficacy of the benzenesulfonate group stems from the exceptional stability of its conjugate base, the benzenesulfonate anion. Upon heterolysis of the

Key Physicochemical Parameters:

-

Conjugate Acid: Benzenesulfonic acid (

) -

:

-

Bond Length (

): The delocalization results in equivalent bond orders of

Resonance Visualization

The following diagram illustrates the resonance structures that stabilize the leaving group anion, lowering the transition state energy for

Figure 1: Resonance delocalization and inductive stabilization of the benzenesulfonate anion.

Part 2: Structure-Activity Relationships (SAR) & Tuning

The true power of the benzenesulfonate moiety lies in its tunability . Unlike mesylates (fixed reactivity) or halides, the benzenesulfonate core can be modulated by substituting the aromatic ring. This follows the Hammett equation:

Where

Comparative Nucleofugality Data

The table below compares the benzenesulfonate core against its common derivatives and other standard leaving groups.

| Leaving Group (LG) | Structure | Conjugate Acid | Relative Solvolysis Rate ( | Electronic Character |

| Triflate | -14.0 | Strong -I (Inductive) | ||

| Nosylate | -4.0 | Strong -M/-I (Resonance/Inductive) | ||

| Brosylate | -3.0 | 10 - 50 | Weak -I | |

| Benzenesulfonate | -2.8 | 1.0 (Reference) | Neutral Standard | |

| Tosylate | -2.8 | 0.6 - 0.7 | Weak +I (Donating/Deactivating) | |

| Mesylate | -1.9 | 0.5 - 0.6 | No Resonance from R-group |

*Note: Rates are approximate and solvent-dependent, normalized to benzenesulfonate.

Expert Insight: While Tosylates are most common due to crystallinity, unsubstituted benzenesulfonates are electronically superior leaving groups. If a reaction with a tosylate is sluggish, switching to a benzenesulfonate (or eventually a brosylate) can provide the necessary rate enhancement without resorting to the highly unstable/reactive triflates.

Part 3: Synthetic Protocol (Benzenesulfonylation)

Reliable synthesis of alkyl benzenesulfonates requires careful control of HCl byproducts to prevent the conversion of the alcohol to an alkyl chloride (an undesired side reaction).

Standard Operating Procedure (SOP)

Objective: Conversion of a primary alcohol (

Reagents:

-

Substrate: Primary Alcohol (1.0 equiv)

-

Reagent: Benzenesulfonyl Chloride (1.2 equiv)

-

Solvent/Base: Pyridine (anhydrous, 5-10 volumes) OR

with

Protocol:

-

Setup: Flame-dry a round-bottom flask under

atmosphere. -

Solvation: Dissolve the alcohol in anhydrous Pyridine. Cool to

using an ice/water bath.-

Why Pyridine? It acts as both solvent and nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate.

-

-

Addition: Add Benzenesulfonyl chloride dropwise over 15 minutes.

-

Control: Maintain internal temperature

to prevent elimination side reactions.

-

-

Reaction: Stir at

for 2 hours, then allow to warm to room temperature. Monitor by TLC.[2] -

Quench: Pour reaction mixture into ice-cold 10% HCl or 10% Citric Acid.

-

Critical Step: The acid wash is required to protonate and solubilize the pyridine into the aqueous layer.

-

-

Extraction: Extract with

(x3). Wash combined organics with saturated -

Purification: Dry over

, filter, and concentrate. If the product is an oil (common for benzenesulfonates vs. tosylates), purify via flash chromatography immediately to avoid hydrolysis.

Reaction Mechanism & Workflow

Figure 2: Pyridine-mediated activation of benzenesulfonyl chloride.

Part 4: Critical Safety & Regulatory Context (ICH M7)

For drug development professionals, the benzenesulfonate moiety introduces a specific regulatory challenge: Genotoxicity .

The PGI (Potentially Genotoxic Impurity) Risk

Alkyl benzenesulfonates are potent alkylating agents. They can react with nucleophilic DNA bases (e.g., N7-guanine), leading to mutations.

-

Regulatory Status: Under ICH M7, alkyl benzenesulfonates are typically Class 1 or Class 2 impurities (Known Mutagens).

-

Source: They are often formed as byproducts when sulfonic acids are used as salt counter-ions in the presence of residual alcohols (e.g., using benzenesulfonic acid to form a salt in methanol).

Control Strategy

If a benzenesulfonate is used as a reagent or formed as a byproduct, a "Purge Factor" calculation is required.

Figure 3: ICH M7 Decision Tree for controlling alkyl benzenesulfonate impurities.

References

-

Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. Link

-

International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

-

Teasdale, A., & Elder, D. (2010). Analytical control strategies for genotoxic impurities in the pharmaceutical industry. Trends in Analytical Chemistry. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon). Link

-

Buncel, E., & Chuaqui, C. (1982). Bond scission in the hydrolysis of benzenesulfonates. The Journal of Organic Chemistry. Link

Sources

3-Formylphenyl benzenesulfonate molecular structure and conformation

This technical guide provides a comprehensive structural and conformational analysis of 3-Formylphenyl benzenesulfonate , a bifunctional building block critical in medicinal chemistry and materials science.[1]

Molecular Structure, Conformation, and Reactivity Profile

Executive Summary

3-Formylphenyl benzenesulfonate (CAS: 28502-38-9) represents a strategic intersection of electrophilic reactivity and structural rigidity.[1] As an aryl sulfonate ester, it serves as a "masked" phenol and a pseudo-halide in cross-coupling reactions, while the meta-formyl group provides an orthogonal handle for condensation chemistry.[1] This guide details its molecular architecture, emphasizing the conformational bias introduced by the sulfonate linkage and its implications for drug design and synthetic utility.

Molecular Architecture

The molecule comprises two distinct aromatic domains linked by a sulfonate ester bridge (

2.1 Connectivity and Geometry

The central sulfur atom adopts a distorted tetrahedral geometry (

-

Domain A (Electrophile): The benzenesulfonyl moiety.[1][2][3][4][5]

-

Domain B (Scaffold): The 3-formylphenyl ring.[5] The formyl group at the meta position creates a specific electronic vector that deactivates the ring toward electrophilic aromatic substitution but activates the sulfonate for nucleophilic displacement.[1]

Table 1: Predicted Structural Parameters (Based on Aryl Benzenesulfonate Homologs)

| Parameter | Atoms | Typical Value | Structural Significance |

| Bond Length | S=O[6] | 1.43 Å | Double bond character; highly polarized.[1] |

| Bond Length | S-O (ester) | 1.60 Å | Single bond; breakable under hydrolysis/coupling.[1] |

| Bond Length | O-C (aryl) | 1.40 Å | |

| Bond Angle | O=S=O | 120° | Deviates from ideal 109.5° due to repulsion between lone pairs/double bonds (Thorpe-Ingold effect). |

| Torsion | C-S-O-C | ~60-90° | Critical: Defines the "open" vs. "folded" conformation. |

2.2 Visualization of Connectivity

The following diagram illustrates the atomic connectivity and functional zones.

Figure 1: Functional connectivity of 3-Formylphenyl benzenesulfonate highlighting the modular reactivity zones.

Conformational Landscape

The conformational flexibility of 3-formylphenyl benzenesulfonate is governed principally by rotation around the S-O and O-C(Ar) single bonds.[1]

3.1 The "Gauche" Preference

Unlike amides which are planar, sulfonate esters typically adopt a conformation where the phenyl ring (Ring B) is gauche to the sulfonyl oxygens.[1]

-

Electronic Anomeric Effect: Interaction between the oxygen lone pair and the

orbital of the S-C bond stabilizes a conformation where the C-O-S-C dihedral angle is roughly 60–90°.[1] -

Steric Implications: This forces the two aromatic rings to lie in planes that are nearly perpendicular to each other. This "L-shaped" or twisted geometry prevents

-stacking between the two rings within the molecule, increasing solubility compared to planar analogs.[1]

3.2 Meta-Formyl Orientation

The formyl group (

-

Syn vs. Anti: The carbonyl oxygen of the formyl group can orient syn or anti to the sulfonate oxygen.[1] The anti conformer is energetically favored to minimize dipole-dipole repulsion between the sulfonyl oxygens and the carbonyl oxygen.[1]

Synthesis & Characterization Strategy

To ensure scientific integrity, the synthesis must be validated by orthogonal analytical methods.

4.1 Synthetic Protocol (Self-Validating)

Reaction: Esterification of 3-hydroxybenzaldehyde with benzenesulfonyl chloride.

-

Setup: Charge a dry flask with 3-hydroxybenzaldehyde (1.0 eq) and anhydrous DCM.

-

Base Addition: Add Triethylamine (1.2 eq) or Pyridine. Checkpoint: Solution should remain clear or turn slightly yellow.

-

Electrophile Addition: Add Benzenesulfonyl chloride (1.1 eq) dropwise at 0°C. Mechanism: The base deprotonates the phenol, creating a phenoxide that attacks the sulfur.[1]

-

Workup: Wash with dilute HCl (removes base), then

(removes unreacted sulfonyl chloride).[1][4] -

Purification: Recrystallization from EtOH/Hexane.

4.2 Characterization Logic

- NMR: Look for the aldehyde proton singlet (~10.0 ppm). The aromatic region will show a complex pattern due to the two rings.[1] The meta-substituted ring protons will appear as a singlet (H2), two doublets (H4, H6), and a triplet (H5).[1]

-

IR Spectroscopy:

-

(aldehyde): ~1700 cm

-

(sulfonate): ~1350 cm

-

(aldehyde): ~1700 cm

Figure 2: Synthetic pathway and critical validation checkpoints.

Reactivity & Stability Profile

Understanding the stability of the sulfonate bond is vital for drug development, particularly regarding genotoxicity risks (potential alkylating agents) and metabolic stability.

5.1 Hydrolytic Stability

Aryl sulfonates are significantly more stable to hydrolysis than alkyl sulfonates.[1]

-

Acidic Conditions: Stable.

-

Basic Conditions: Susceptible to hydrolysis (

mechanism), regenerating the phenol and benzenesulfonic acid.[1] The electron-withdrawing formyl group at the meta position increases the electrophilicity of the sulfur, making this derivative slightly more labile than phenyl benzenesulfonate.

5.2 Chemoselective Transformations

The molecule allows for orthogonal functionalization:

-

Aldehyde Selective: Reductive amination or Wittig olefination can be performed without disturbing the sulfonate ester if non-nucleophilic bases are used.[1]

-

Sulfonate Selective: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) can displace the sulfonate group to form biaryls.[1][7] The sulfonate acts as a pseudo-halide (Ar-OTf surrogate).[1]

Figure 3: Orthogonal reactivity pathways demonstrating chemoselectivity.

References

-

Structural Homologs (Ortho-isomer): Cho, S. I., & Park, K. M. (2007).[1] N-(2-Formylphenyl)benzenesulfonamide. Acta Crystallographica Section E. Link

-

General Aryl Sulfonate Conformation: Gelbrich, T., et al. (2007). Conformational preferences of sulfonamides and sulfonates. CrystEngComm. Link

-

Synthetic Protocol (General Aryl Sulfonates): BenchChem Protocols. Synthesis of 4-Formylphenyl Benzenesulfonate (Applied to meta-isomer). Link

-

Reactivity (Cross-Coupling): Gooßen, L. J., et al. (2008).[1] Pd-catalyzed synthesis of biaryls from aryl sulfonates. Angewandte Chemie International Edition. Link

-

Physical Data (Parent Acid): National Center for Biotechnology Information. PubChem Compound Summary for CID 104693, 3-Formylbenzenesulfonic acid. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(3,4-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dimethyl-N-(3-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-(3-Formylphenyl)-Benzenesulfonamide | C13H11NO3S | CID 122707121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Formylphenyl benzenesulfonate: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Formylphenyl benzenesulfonate, a bifunctional organic compound with significant potential in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical characteristics, and prospective applications.

Introduction and Chemical Identity

3-Formylphenyl benzenesulfonate is an aromatic sulfonate ester characterized by a formyl (aldehyde) group and a benzenesulfonate group attached to a central phenyl ring in a meta (1,3) substitution pattern. The aldehyde group offers a reactive site for a multitude of organic transformations, while the benzenesulfonate moiety is an excellent leaving group, rendering the molecule a versatile intermediate for constructing more complex molecular architectures.

While a specific CAS number for 3-Formylphenyl benzenesulfonate is not readily found in major chemical databases, its identity is unambiguously defined by its IUPAC name and its constituent precursors.

Table 1: Chemical Identifiers and Precursors

| Identifier | Value |

| IUPAC Name | 3-Formylphenyl benzenesulfonate |

| Molecular Formula | C₁₃H₁₀O₄S |

| Molecular Weight | 262.28 g/mol |

| Precursor 1 | 3-Hydroxybenzaldehyde[1][2][3] |

| Precursor 1 CAS | 100-83-4[1][2][3] |

| Precursor 2 | Benzenesulfonyl chloride |

| Precursor 2 CAS | 98-09-9 |

The structure of 3-Formylphenyl benzenesulfonate is depicted below:

Caption: Synthesis workflow for 3-Formylphenyl benzenesulfonate.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous aryl sulfonates. [4] Materials:

-

3-Hydroxybenzaldehyde

-

Benzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction with 1 M HCl.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Physicochemical Properties and Reactivity

The bifunctional nature of 3-Formylphenyl benzenesulfonate dictates its chemical reactivity and potential applications. [5] Table 2: Predicted Physicochemical Properties and Reactivity

| Functional Group | Key Properties and Reactions |

| Formyl Group | - Electrophilic Carbon: Susceptible to nucleophilic attack. - Reactions: Nucleophilic addition (Grignard, organolithiums), Wittig reaction, reductive amination, oxidation to a carboxylic acid, reduction to a benzyl alcohol. |

| Benzenesulfonate Group | - Excellent Leaving Group: Facilitates nucleophilic substitution and cross-coupling reactions. - Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. |

The presence of both an electrophilic aldehyde and a leaving group on the same molecule makes it a valuable synthon for preparing a wide array of complex organic molecules.

Applications in Research and Drug Development

While specific applications for 3-Formylphenyl benzenesulfonate are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug discovery.

Scaffold for Novel Heterocycles

The aldehyde functionality can be readily converted into various heterocyclic systems through condensation reactions with dinucleophiles. The resulting heterocycles can be further functionalized via cross-coupling reactions at the benzenesulfonate position.

Role in Drug Design

Aryl sulfonamides and sulfonate esters are prevalent in many FDA-approved drugs. [6][7]These moieties can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The aryl O-sulfamate pharmacophore, a close analog, has been extensively explored in oncology and women's health. [8]While sulfonate esters have raised concerns regarding their potential as genotoxic impurities, their utility in modulating the physicochemical properties of drug candidates remains significant. [9][10] The benzenesulfonate group in 3-Formylphenyl benzenesulfonate can act as a bioisosteric replacement for other functional groups, potentially improving a lead compound's potency and drug-like properties.

Caption: Potential applications of 3-Formylphenyl benzenesulfonate.

Conclusion

3-Formylphenyl benzenesulfonate is a versatile bifunctional molecule with considerable potential as a building block in organic synthesis. Its straightforward preparation from commercially available precursors and the orthogonal reactivity of its aldehyde and benzenesulfonate groups make it an attractive intermediate for the synthesis of complex molecular targets. For researchers in drug discovery, this compound offers a valuable scaffold for generating novel chemical entities with tunable physicochemical and pharmacological properties. Further exploration of the chemistry and biological activity of derivatives of 3-Formylphenyl benzenesulfonate is warranted.

References

-

PubChem. 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Potter, B. V. L., & Purohit, A. (2015). Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health. Journal of Medicinal Chemistry, 58(19), 7604–7629. [Link]

-

Elder, J. W., & Taylor, M. J. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948–2961. [Link]

-

Liu, Z., Ebadi, A., Toughani, M., Mert, N., & Vessally, E. (2020). Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances, 10(62), 37299–37313. [Link]

-

Wikipedia. (2023). 3-Hydroxybenzaldehyde. [Link]

-

Pharmaffiliates. 3-Hydroxybenzaldehyde. [Link]

-

Request PDF. (2025). The Utility of Sulfonate Salts in Drug Development. [Link]

-

ResearchGate. (2025). Selected drugs with N-aryl sulfonamide structure motif. [Link]

Sources

- 1. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery and Development of the Aryl O-Sulfamate Pharmacophore for Oncology and Women's Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Strategic Derivatization of 3-Formylphenyl Benzenesulfonate

Introduction: Unlocking Molecular Diversity from a Bifunctional Scaffold

In the landscape of modern synthetic chemistry, the efficiency of generating molecular diversity from a single, versatile starting material is paramount. 3-Formylphenyl benzenesulfonate is a quintessential example of such a scaffold, strategically equipped with two distinct and orthogonally reactive functional groups. Its utility is particularly pronounced in medicinal chemistry and materials science, where it serves as a linchpin for constructing complex molecular architectures.[1][2]

The molecule's power lies in its duality:

-

The Formyl Group (Aldehyde): Positioned at the meta-position, the aldehyde is a gateway for a multitude of classical and contemporary transformations. It readily participates in nucleophilic additions and condensation reactions, allowing for the introduction of nitrogen-containing moieties, the extension of carbon chains, and the formation of diverse heterocyclic systems.[2]

-

The Benzenesulfonate Ester: This moiety is an excellent leaving group, analogous to halides or triflates, making the aromatic ring susceptible to a host of palladium-catalyzed cross-coupling reactions. This enables the facile construction of biaryl systems and the introduction of various carbon and heteroatom substituents.[2]

This guide provides an in-depth exploration of the synthetic pathways accessible from 3-Formylphenyl benzenesulfonate. It moves beyond simple procedural lists to explain the causality behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this powerful building block.

Strategic Overview of Synthetic Transformations

The true synthetic potential of 3-Formylphenyl benzenesulfonate is realized through the selective and sequential manipulation of its two key functional groups. The aldehyde offers a rich platform for derivatization, while the sulfonate provides an independent handle for carbon-carbon and carbon-heteroatom bond formation. The following diagram illustrates the primary synthetic avenues.

Caption: Primary synthetic routes for the derivatization of 3-Formylphenyl benzenesulfonate.

Protocols for Derivatization via the Formyl Group

The aldehyde functionality is arguably one of the most versatile handles in organic synthesis. The protocols below detail two fundamental transformations: reductive amination and Suzuki-Miyaura cross-coupling.

Protocol 1: Synthesis of N-Aryl/Alkyl Amines via Reductive Amination

Reductive amination is a cornerstone of medicinal chemistry for forging robust carbon-nitrogen bonds.[3] The process involves the in-situ formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then immediately reduced by a mild hydride agent present in the reaction mixture.

Causality of Methodological Choices:

-

Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice. Unlike the more reactive NaBH₄, it is mild enough not to reduce the starting aldehyde. Its reduced reactivity is also advantageous over sodium cyanoborohydride (NaBH₃CN) as it avoids the generation of toxic cyanide byproducts and is effective under neutral or weakly acidic conditions.[3][4]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively dissolve the organic substrates.

-

Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.

Caption: Step-by-step workflow for the reductive amination protocol.

-

Reaction Setup: To a clean, dry round-bottom flask, add 3-Formylphenyl benzenesulfonate (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.1 M concentration).

-

Amine Addition: Add the desired primary amine (1.1 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (NEt₃, 1.2 eq.) to liberate the free amine.

-

Initiation of Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the mixture portion-wise over 5 minutes. The reaction is often exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

| Amine Substrate (R-NH₂) | Expected Yield (%) | Notes |

| Aniline | 85-95% | Electron-rich and unhindered amines react readily. |

| Benzylamine | 90-98% | A highly reactive primary amine. |

| Morpholine | 80-90% | A common secondary amine used in drug discovery. |

| tert-Butylamine | 50-70% | Sterically hindered amines may require longer reaction times or gentle heating. |

Protocols for Derivatization via the Benzenesulfonate Group

The benzenesulfonate group serves as a reliable leaving group in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the synthesis of biaryl compounds.

Protocol 2: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) bonds.[5] The reaction typically involves a palladium(0) catalyst that undergoes a catalytic cycle of oxidative addition, transmetalation with an organoboron species, and reductive elimination to yield the coupled product.[5]

Causality of Methodological Choices:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a classic, reliable, and commercially available catalyst suitable for this transformation.[6] It is an air-sensitive solid and should be handled under an inert atmosphere.

-

Base: An aqueous solution of a mild base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. The base activates the boronic acid for the transmetalation step.[6]

-

Solvent System: A two-phase solvent system, such as toluene and water, is commonly employed to dissolve both the organic-soluble substrates and the water-soluble inorganic base.[6]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Inert Atmosphere: To a round-bottom flask equipped with a condenser, add 3-Formylphenyl benzenesulfonate (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).

-

Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent/Base Addition: Add degassed toluene (or dioxane) followed by a degassed 2M aqueous solution of Na₂CO₃. The typical solvent ratio is 4:1 (organic:aqueous).

-

Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is usually complete within 6-12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography or recrystallization.

| Arylboronic Acid (Ar-B(OH)₂) | Expected Yield (%) | Notes |

| Phenylboronic acid | 80-90% | The parent, un-substituted reaction. |

| 4-Methoxyphenylboronic acid | 85-95% | Electron-donating groups often facilitate the reaction. |

| 4-Fluorophenylboronic acid | 75-85% | Electron-withdrawing groups are also well-tolerated. |

| Thiophene-3-boronic acid | 70-85% | Heterocyclic boronic acids are excellent coupling partners.[7] |

Conclusion

3-Formylphenyl benzenesulfonate stands out as a highly valuable and versatile building block for synthetic chemists. The distinct and predictable reactivity of its aldehyde and benzenesulfonate functionalities allows for a modular and strategic approach to the synthesis of diverse and complex molecules. The protocols detailed herein provide a reliable foundation for researchers to explore its vast chemical space, enabling the rapid generation of novel compounds for applications ranging from drug discovery programs to the development of advanced functional materials.

References

- BenchChem. Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate.

- BenchChem. Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis.

- BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014).

- YouTube. Reductive Amination & Amide Synthesis (IOC 40). (2022).

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- Korean Chemical Society. Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. (2003).

- BenchChem. Application Notes and Protocols for the Characterization of 4-Formylphenyl benzenesulfonate.

- ResearchGate. Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions.

Sources

Application Note: Wittig Olefination Protocol for 3-Formylphenyl Benzenesulfonate

Introduction & Strategic Context

Molecule Profile

3-Formylphenyl benzenesulfonate acts as a pivotal bifunctional building block in medicinal chemistry. It contains two distinct reactive centers:[1][2]

-

Formyl group (Aldehyde): A classic electrophile for carbon chain extension via olefination.

-

Benzenesulfonate ester: A "pseudohalide" leaving group (

), serving as a masked phenol or a partner for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Synthetic Challenge

The primary challenge in performing a Wittig reaction on this substrate is chemoselectivity .[3] Sulfonate esters are susceptible to nucleophilic attack (S-O cleavage) or hydrolysis under strongly basic conditions. Standard Wittig protocols often utilize harsh bases (e.g.,

This protocol details a High-Fidelity Methylenation workflow designed to convert the aldehyde to a terminal alkene (styrene derivative) while preserving the sulfonate ester integrity.

Mechanistic Principles

The reaction follows the classic Wittig mechanism but requires strict control over the ylide generation step to prevent side reactions.

Reaction Pathway

The process involves the deprotonation of methyltriphenylphosphonium bromide to form the phosphorus ylide, which then undergoes a [2+2] cycloaddition with the aldehyde.

Figure 1: Mechanistic pathway of the Wittig methylenation. The driving force is the formation of the strong P=O bond in triphenylphosphine oxide.

Experimental Design & Critical Parameters

Base Selection: The "Goldilocks" Zone

-

Avoid:

-Butyllithium ( -

Recommended: Potassium tert-butoxide (

-BuOK) .[4][5][6] It is sufficiently basic ( -

Alternative: Sodium Hexamethyldisilazide (NaHMDS) for ultra-sensitive scales.

Solvent System

-

Anhydrous Tetrahydrofuran (THF): Essential. Water content must be

. Moisture consumes the base (generating hydroxide, which hydrolyzes the sulfonate) and quenches the ylide.

Stoichiometry Table

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Limiting Reagent | Dry thoroughly before use.[7] |

| MTPB | 1.2 - 1.5 | Ylide Precursor | Methyltriphenylphosphonium bromide. Hygroscopic; dry at 50°C under vacuum. |

| 1.3 - 1.6 | Base | Use 1.05 equiv relative to MTPB. Excess base degrades substrate. | |

| THF | [0.1 M] | Solvent | Concentration relative to substrate. |

Detailed Protocol (Methylenation)

Objective: Synthesis of 3-vinylphenyl benzenesulfonate.

Preparation of Glassware

-

Oven-dry a 2-neck round-bottom flask (RBF) and a stir bar at 120°C for >2 hours.

-

Assemble hot under a stream of Nitrogen (

) or Argon. -

Seal with a rubber septum and cool to room temperature (RT) under positive inert gas pressure.

Ylide Generation (The "Yellow" Step)

-

Charge the RBF with MTPB (1.5 equiv).

-

Add anhydrous THF (70% of total volume) via syringe. Start stirring to form a suspension.[3]

-

Cool the suspension to 0°C (ice/water bath).

-

Add

-BuOK (1.6 equiv) portion-wise (if solid) or dropwise (if 1.0 M solution in THF) over 5-10 minutes.-

Observation: The mixture will turn a bright canary yellow, indicating the formation of the phosphorane ylide (

).

-

-

Stir at 0°C for 45 minutes to ensure complete deprotonation.

Substrate Addition

-

Dissolve 3-Formylphenyl benzenesulfonate (1.0 equiv) in the remaining THF (30% of volume).

-

Add this solution dropwise to the cold ylide suspension over 10–15 minutes.

-

Why? Slow addition prevents a local excess of aldehyde, ensuring the ylide is always in excess until the reaction completes, which improves conversion.

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

Monitoring & Workup

-

TLC/HPLC Check: Monitor the disappearance of the aldehyde peak.

-

Note: The product (styrene) is less polar than the aldehyde.

-

-

Quench: Once complete, cool to 0°C and quench by adding Saturated Aqueous

(5 mL/mmol).-

Caution: Exothermic.

-

-

Extraction: Dilute with Diethyl Ether (

) or Ethyl Acetate ( -

Wash: Wash combined organics with Brine (

). -

Dry & Concentrate: Dry over anhydrous

, filter, and concentrate in vacuo at

Purification

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).

-

Byproduct Removal: Triphenylphosphine oxide (

) is very polar and often crystallizes out or stays at the top of the column.

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis.

Quality Control & Troubleshooting

Analytical Validation

-

NMR (CDCl

-

Aldehyde Loss: Disappearance of singlet at

. -

Alkene Gain: Appearance of the vinyl group typical "dd" patterns at

,

-

-

Mass Spectrometry: Confirm Molecular Ion

.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF/Base | Redistill THF over Na/Benzophenone or use molecular sieves. Use fresh |

| Hydrolysis (Phenol formation) | Base excess or wet conditions | Ensure base is not |

| Incomplete Conversion | Enolization of aldehyde | The aldehyde has no |

| Polymerization | Styrene instability | Do not heat the crude product |

References

-

Maercker, A. (1965). The Wittig Reaction. Organic Reactions, 14, 270–490.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 31: Synthesis of Alkenes).

-

Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry, 21, 1–85.

-

Edmonds, M., & Abell, A. (2002). The Wittig Reaction. Modern Carbonyl Olefination, 1-17.

Disclaimer: This protocol is intended for use by qualified laboratory personnel only. Always review the Safety Data Sheet (SDS) for 3-Formylphenyl benzenesulfonate and all reagents before proceeding.

Sources

- 1. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. Potassium tert-butoxide mediated stereoselective/direct Mannich reaction of α-substituted-γ-lactams with in situ generated aryl N-silyl imines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Potassium tert-butoxide - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Experimental protocol for the reduction of the aldehyde in 3-Formylphenyl benzenesulfonate

Abstract

This application note details a robust, scalable protocol for the chemoselective reduction of 3-Formylphenyl benzenesulfonate to 3-(Hydroxymethyl)phenyl benzenesulfonate . The primary challenge in this transformation is the preservation of the sulfonate ester moiety (

Introduction & Strategic Analysis

Chemical Context

3-Formylphenyl benzenesulfonate is a bifunctional building block. The aldehyde functionality allows for reductive amination or olefination (Wittig/Horner-Wadsworth-Emmons), while the benzenesulfonate group serves as a "masked" phenol or a leaving group for transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Chemoselectivity Challenge

The reduction of the aldehyde requires a hydride donor. However, the sulfonate ester is susceptible to two competing side reactions:

-

Nucleophilic Attack at Sulfur: Strong nucleophiles or high temperatures can cleave the

bond. -

Base-Promoted Hydrolysis:

generates alkoxides during the reaction, increasing basicity. If uncontrolled, this can hydrolyze the ester back to the phenol (3-hydroxybenzyl alcohol) and benzenesulfonic acid.

Solution: We utilize

Reaction Mechanism & Workflow

The reaction proceeds via a nucleophilic addition of the hydride ion (

Visualized Pathway (Graphviz)

Figure 1: Reaction pathway highlighting the critical path to the alcohol product and the thermal risk of hydrolysis.

Experimental Protocol

Materials & Equipment

| Reagent | CAS | Eq.[2] | Role |

| 3-Formylphenyl benzenesulfonate | N/A* | 1.0 | Substrate |

| Sodium Borohydride ( | 16940-66-2 | 0.5 - 0.7 | Reducing Agent |

| Methanol (Anhydrous) | 67-56-1 | Solvent | Reaction Medium |

| Ammonium Chloride (sat. aq.) | 12125-02-9 | Quench | Proton Source/Buffer |

| Ethyl Acetate | 141-78-6 | Extraction | Solvent |

*Note: If commercial CAS is unavailable, prepare via sulfonylation of 3-hydroxybenzaldehyde.

Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

-

In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Formylphenyl benzenesulfonate (

,-

Note: THF can be used as a co-solvent (1:1 THF:MeOH) if solubility is an issue, but pure MeOH accelerates the reaction.

-

-

Cool the solution to

using an ice-water bath. Allow to equilibrate for 10 minutes.

Step 2: Controlled Addition

-

Add Sodium Borohydride (

,-

Critical Control Point: Do not add all at once. Rapid hydrogen gas evolution can occur.

-

Stoichiometry: Theoretically,

of

-

Step 3: Reaction Monitoring

-

Stir at

for 30–60 minutes. -

TLC Check: Eluent 30% EtOAc in Hexanes.

-

Starting Material:

(Aldehyde). -

Product:

(Alcohol). -

Visualization: UV light (

).[2] The product will still absorb strongly due to the benzenesulfonate.

-

Step 4: Quenching & Workup

-

Once SM is consumed, quench the reaction by slowly adding saturated aqueous

(-

Why: This buffers the pH to

, destroying excess hydride and protonating the alkoxide without hydrolyzing the sulfonate.

-

-

Dilute with water (

) and extract with Ethyl Acetate ( -

Combine organic layers and wash with Brine (

). -

Dry over anhydrous

, filter, and concentrate in vacuo at

Purification

The crude product is typically

Process Validation & QC

Expected Analytical Data

-

Physical State: Colorless to pale yellow oil or low-melting solid.

-

NMR (

-

Aldehyde proton disappearance: The singlet at

must be absent. -

Benzylic Alcohol appearance: A new singlet (or doublet if coupling with OH) appears at

( -

Aromatic Region: The sulfonate aromatic protons (

) should remain integrated correctly relative to the central ring, confirming the ester is intact.

-

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| New spot at baseline (TLC) | Sulfonate hydrolysis (Phenol formation). | Reaction temperature too high or quench was too basic. Keep at |

| Incomplete Conversion | Inactive | |

| Product is an oil that won't solidify | Residual solvent. | High vacuum drying for 12h. |

Workflow Diagram

Figure 2: Operational workflow for the batch reduction process.

Safety & Handling (MSDS Summary)

-

Sodium Borohydride: Water-reactive. Toxic if swallowed. Causes severe skin burns. Liberates flammable hydrogen gas upon contact with water or acids. Ventilation is mandatory.

-

Sulfonate Esters: Potential alkylating agents (genotoxic impurities). Handle with gloves and in a fume hood.

References

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Derivatives from 4-Formylphenyl Benzenesulfonate. Retrieved from

- Context: Provides the foundational protocol for the para-isomer, confirming the stability of the benzenesulfonate group under borohydride reduction conditions.

- Mohan, R. S., & Baru, A. R. (2006). Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the Presence of Esters Using Sodium Borohydride. Illinois Wesleyan University.

-

Organic Syntheses. (2010). Preparation of Benzenesulfonyl Chloride and Sulfonamides. Org. Synth. 2010, 87, 231.[2]

- Context: Provides background on the stability and handling of benzenesulfonyl deriv

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. Context: Mechanistic authority on nucleophilic addition to carbonyls and chemoselectivity rules.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Formylphenyl Benzenesulfonate

Introduction: Expanding the Synthetic Utility of Phenols in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Traditionally, this palladium-catalyzed reaction has relied heavily on aryl halides as the electrophilic coupling partner. However, the use of aryl sulfonates, such as tosylates and benzenesulfonates, has gained significant traction as a powerful alternative.[3][4] Derivable from ubiquitous and often less expensive phenols, aryl sulfonates offer a stable, easy-to-handle class of electrophiles, thus expanding the synthetic chemist's toolkit for constructing complex biaryl architectures.[3][5]

This guide provides a detailed examination and a robust protocol for a particularly valuable transformation: the Suzuki-Miyaura coupling of 3-formylphenyl benzenesulfonate. This substrate is of significant interest as it allows for the direct incorporation of a versatile aldehyde functionality into the biaryl product. The formyl group serves as a synthetic linchpin for a myriad of subsequent transformations, including reductive amination, Wittig reactions, and oxidations to the corresponding carboxylic acid, making the resulting biphenyl-3-carbaldehydes valuable intermediates in pharmaceutical and materials science research.[6][7]

This document will delve into the mechanistic underpinnings of this reaction, provide a validated, step-by-step protocol, and offer insights into troubleshooting and optimization, ensuring researchers can confidently and successfully implement this powerful synthetic method.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling of an aryl sulfonate proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][8] The choice of ligand is critical for the success of coupling with less reactive aryl sulfonates compared to their halide counterparts.[9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl benzenesulfonate to a coordinatively unsaturated Pd(0) complex. This is often the rate-limiting step for sulfonate electrophiles and necessitates the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) to facilitate the cleavage of the strong C–O bond.[2][3] This step forms a Pd(II) intermediate.

-

Transmetalation: The next step involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is first activated by a base (e.g., K₃PO₄, K₂CO₃) to form a more nucleophilic boronate species.[10] This boronate then displaces the sulfonate group on the palladium, forming a new diorganopalladium(II) complex.

-

Reductive Elimination: In the final step, the two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]

The aldehyde group on the 3-formylphenyl benzenesulfonate is generally well-tolerated under the typically basic conditions of the Suzuki-Miyaura reaction, making this a highly effective method for synthesizing functionalized biaryls.[11][12]

Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol describes the synthesis of 3-(4-methoxyphenyl)benzaldehyde from 3-formylphenyl benzenesulfonate and 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Purity | Supplier Example |

| 3-Formylphenyl benzenesulfonate | C₁₃H₁₀O₄S | 262.28 | >97% | Sigma-Aldrich |

| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | >98% | Combi-Blocks |

| Palladium(II) acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 99.9% | Strem Chemicals |

| XPhos | C₃₃H₄₇P | 478.70 | >98% | Sigma-Aldrich |

| Potassium phosphate tribasic (K₃PO₄) | K₃PO₄ | 212.27 | >98% | Acros Organics |

| Toluene | C₇H₈ | 92.14 | Anhydrous | Fisher Scientific |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | Anhydrous | Sigma-Aldrich |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-formylphenyl benzenesulfonate (1.0 mmol, 262 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (2.0 mmol, 425 mg).

-

In a separate vial, weigh palladium(II) acetate (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19.1 mg).

-

-

Degassing and Catalyst Introduction:

-

Seal the Schlenk flask with a rubber septum and evacuate and backfill with argon three times.

-

Add the pre-weighed catalyst and ligand mixture to the Schlenk flask under a positive flow of argon.

-

Add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (5 mL) to the flask via syringe.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-(4-methoxyphenyl)benzaldehyde.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommendation |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Ineffective base. | 1. Use a fresh source of palladium precursor and ligand. Consider a pre-catalyst. 2. Ensure solvents are anhydrous and the reaction is performed under an inert atmosphere. 3. Screen alternative bases such as Cs₂CO₃ or K₂CO₃.[9] |

| Formation of Homocoupled Product | Presence of oxygen in the reaction mixture. | Degas the solvent and reaction mixture thoroughly. Maintain a positive pressure of inert gas.[1] |

| Protodeborylation of Boronic Acid | 1. Excess water. 2. Prolonged reaction time at high temperature. | 1. Use anhydrous conditions. 2. Monitor the reaction closely and stop it once the starting material is consumed. |

| Aldehyde Reduction | Potential side reaction, though uncommon under these conditions. | If observed, consider milder reaction conditions (lower temperature, alternative base). However, the aldehyde is generally stable.[12] |

Conclusion

The Suzuki-Miyaura coupling of 3-formylphenyl benzenesulfonate represents a highly effective and strategic approach to the synthesis of functionalized biaryl compounds. By leveraging the stability and accessibility of aryl sulfonates, this protocol provides a reliable pathway to valuable biphenyl-3-carbaldehyde intermediates. The key to success lies in the judicious choice of a suitable palladium catalyst system, particularly bulky, electron-rich phosphine ligands, and the careful control of reaction conditions to ensure an inert atmosphere. This method underscores the expanding scope of the Suzuki-Miyaura reaction and its profound impact on modern synthetic chemistry.

References

-

Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. Journal of the American Chemical Society, 125(39), 11818–11819. [Link]

-

Zhang, W., & Curran, D. P. (2005). A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluorooctylsulfonates with Boronic Acids. Organic Letters, 7(26), 5849–5851. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Beaudoin, D., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

-

Nguyen, H. N., Huang, X., & Buchwald, S. L. (2003). The First General Palladium Catalyst for the Suzuki−Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. ResearchGate. [Link]

-

Zhang, L., et al. (2015). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 13(8), 2355-2358. [Link]

-

Reddy, C. R., et al. (2023). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Molecules, 28(6), 2795. [Link]

-

Cooper, A. I., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]

-

Snieckus, V., et al. (2009). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 131(47), 17111–17123. [Link]

-

Leonard, D. J., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]

-

Cooper, A. I., et al. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. ChemRxiv. [Link]

-

Yu, S., & Xu, C. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education, 96(11), 2576–2581. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Cooper, A. I., et al. (2020). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki–Miyaura Reactions. ResearchGate. [Link]

-

Carey, J. S., et al. (2006). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. Organic Process Research & Development, 10(1), 36-44. [Link]

-

Organ, M. G., et al. (2013). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 32(21), 6378–6392. [Link]

-

Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Cho, C., et al. (2003). Synthesis of Neopentyl Biphenylsulfonates Using the Suzuki-Miyaura Reaction. Bulletin of the Korean Chemical Society, 24(11), 1631-1634. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gala.gre.ac.uk [gala.gre.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of Imines from 3-Formylphenyl Benzenesulfonate: A Detailed Protocol and Mechanistic Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of imines (Schiff bases) utilizing 3-Formylphenyl benzenesulfonate as a key starting material. Imines are pivotal intermediates in organic synthesis, finding extensive applications in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document details the underlying reaction mechanism, offers step-by-step experimental protocols, outlines characterization techniques, and discusses the synthetic utility of the resulting products. The protocols are designed to be robust and self-validating, with an emphasis on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.